molecular formula C10H10Cl3NO3S B5115641 3-(phenylsulfonyl)-2-(trichloromethyl)-1,3-oxazolidine

3-(phenylsulfonyl)-2-(trichloromethyl)-1,3-oxazolidine

Cat. No.: B5115641
M. Wt: 330.6 g/mol
InChI Key: VRNXVKPBARVWMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(phenylsulfonyl)-2-(trichloromethyl)-1,3-oxazolidine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has been studied for its potential applications in different fields.

Mechanism of Action

The mechanism of action of 3-(phenylsulfonyl)-2-(trichloromethyl)-1,3-oxazolidine is not fully understood. However, it has been proposed that it acts as a nucleophile and forms covalent bonds with certain functional groups in proteins and enzymes, leading to their inactivation.
Biochemical and Physiological Effects
Studies have shown that this compound has a broad spectrum of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and kinases. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(phenylsulfonyl)-2-(trichloromethyl)-1,3-oxazolidine is its high reactivity and selectivity towards certain functional groups in proteins and enzymes. This makes it a useful tool for studying enzyme activity and protein function. However, its high reactivity can also lead to non-specific binding and off-target effects, which can be a limitation in some experiments.

Future Directions

There are several future directions for the study of 3-(phenylsulfonyl)-2-(trichloromethyl)-1,3-oxazolidine. One direction is the development of more efficient and selective synthesis methods to improve the yield and purity of the product. Another direction is the further study of its mechanism of action and its potential as a drug candidate for the treatment of various diseases. Additionally, its potential as a catalyst in organic synthesis reactions could also be further explored.

Synthesis Methods

The synthesis of 3-(phenylsulfonyl)-2-(trichloromethyl)-1,3-oxazolidine has been achieved through several methods. One of the most commonly used methods is the reaction of trichloromethyl isocyanate with phenylsulfonyl hydrazide in the presence of a base. Another method involves the reaction of trichloromethyl chloroformate with phenylsulfonyl hydrazine in the presence of a base. These methods have been optimized to improve the yield and purity of the product.

Scientific Research Applications

3-(phenylsulfonyl)-2-(trichloromethyl)-1,3-oxazolidine has been studied for its potential applications in various scientific fields. One of the most promising applications is in the field of medicinal chemistry, where it has been studied as a potential drug candidate for the treatment of various diseases. It has also been studied for its potential use as a catalyst in organic synthesis reactions.

Properties

IUPAC Name

3-(benzenesulfonyl)-2-(trichloromethyl)-1,3-oxazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl3NO3S/c11-10(12,13)9-14(6-7-17-9)18(15,16)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNXVKPBARVWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=CC=C2)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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